molecular formula C24H39NO2 B593004 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide CAS No. 211817-55-9

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide

Cat. No.: B593004
CAS No.: 211817-55-9
M. Wt: 373.6
InChI Key: IZUGLNJRCDBYKA-WMPRHZDHSA-N
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Description

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide is a complex organic compound characterized by multiple double bonds and a hydroxyethyl group. This compound is a derivative of docosapentaenoic acid, a polyunsaturated fatty acid, and is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide typically involves the esterification of docosapentaenoic acid followed by amidation with 2-aminoethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The amidation step may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide can undergo various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds can be reduced to form saturated derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Saturated fatty acid amides.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cell signaling and membrane fluidity.

    Medicine: Investigated for its anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the formulation of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of 4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and signaling pathways. It may also act as a ligand for specific receptors, modulating inflammatory responses and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    4(Z),7(Z),10(Z),13(Z),16(Z)-Docosapentaenoic acid: The parent fatty acid without the hydroxyethyl group.

    4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Eicosapentaenamide: A similar compound with a shorter carbon chain.

Uniqueness

4(Z),7(Z),10(Z),13(Z),16(Z)-N-(2-hydroxyethyl)-Docosapentaenamide is unique due to its specific combination of multiple double bonds and the hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

211817-55-9

Molecular Formula

C24H39NO2

Molecular Weight

373.6

InChI

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,18-19,26H,2-5,8,11,14,17,20-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

IZUGLNJRCDBYKA-WMPRHZDHSA-N

SMILES

CCCCC/C=CC/C=CC/C=CC/C=CC/C=CCCC(NCCO)=O

Synonyms

N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-docosapentaenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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